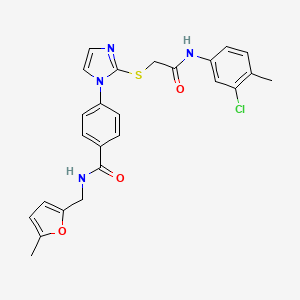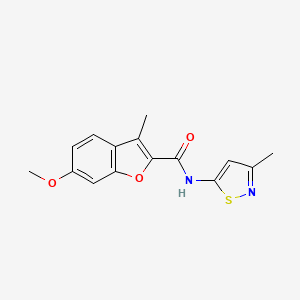![molecular formula C23H18N4O3S B2723167 2-(4-methoxyphenyl)-3-oxo-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251571-91-1](/img/structure/B2723167.png)
2-(4-methoxyphenyl)-3-oxo-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-methoxyphenyl)-3-oxo-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a useful research compound. Its molecular formula is C23H18N4O3S and its molecular weight is 430.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymorphic Modifications and Diuretic Properties
One study discusses polymorphic modifications of a similar compound, highlighting its strong diuretic properties and potential as a new remedy for hypertension. The research found two polymorphic forms of the compound, indicating differences in crystal packing and suggesting the impact of structural variations on its physical and possibly pharmacological properties (Shishkina et al., 2018).
Antimicrobial Applications
Another study synthesized novel pyrazolo[3,4-d]pyrimidine derivatives, showing potential as antimicrobial agents. This suggests that compounds with a similar structural framework may exhibit significant antimicrobial activity, providing a basis for the development of new antimicrobial drugs (Holla et al., 2006).
Inhibitors of ATM Kinase
Research into 3-quinoline carboxamides discovered a series optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, a key component in DNA damage response pathways. This indicates the potential of structurally related compounds in cancer research and therapy, especially in targeting DNA repair mechanisms (Degorce et al., 2016).
Cytotoxic Activities
A study focused on carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrated potent cytotoxic activities against various cancer cell lines. This highlights the relevance of quinoline and carboxamide moieties in designing anticancer agents, suggesting that similar compounds could be explored for their cytotoxic potential (Deady et al., 2003).
Antitubercular Agents
A study on 2-methoxy-3-(thiophen-2-ylmethyl)quinoline containing amino carbinols as antitubercular agents indicates the therapeutic potential of such compounds in treating tuberculosis. The research found significant in vitro antitubercular activity, underscoring the importance of exploring structurally related molecules for their antitubercular effects (Karkara et al., 2020).
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3-oxo-N-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S/c1-30-16-7-5-15(6-8-16)27-23(29)19-13-24-20-9-4-14(11-18(20)21(19)26-27)22(28)25-12-17-3-2-10-31-17/h2-11,13,26H,12H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIPGTBOZVXRIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-3-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2723085.png)

![N-[(4-cyanophenyl)methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2723093.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2723094.png)


![2-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2723098.png)

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-cyclohexylurea](/img/structure/B2723102.png)
![3-[(2,6-Difluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2723103.png)
![4-Amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2723104.png)
![Methyl 2-[6-(2-ethoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2723105.png)

